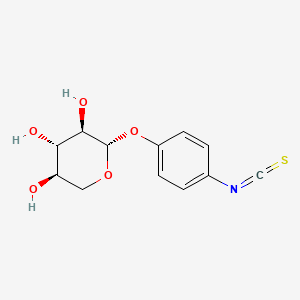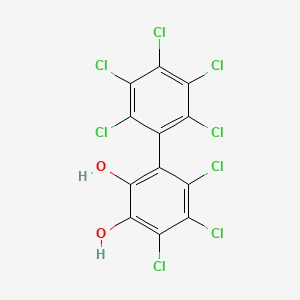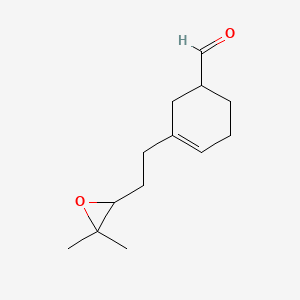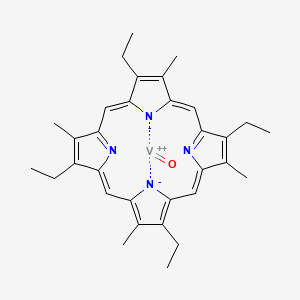
Vanadium(iv)etioporphyrin iii oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium(iv)etioporphyrin iii oxide is a complex compound that belongs to the class of metalloporphyrins. It is characterized by the presence of vanadium in the +4 oxidation state coordinated to an etioporphyrin ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vanadium(iv)etioporphyrin iii oxide typically involves the reaction of vanadium precursors with etioporphyrin ligands under controlled conditions. One common method includes the use of vanadium oxytrichloride (VOCl3) as a vanadium source, which reacts with etioporphyrin in the presence of a base such as pyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the vanadium center .
Industrial Production Methods
the principles of coordination chemistry and metalloporphyrin synthesis can be scaled up for larger production if needed .
Chemical Reactions Analysis
Types of Reactions
Vanadium(iv)etioporphyrin iii oxide undergoes various types of chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states, such as +5.
Reduction: The compound can be reduced to lower oxidation states, such as +3.
Substitution: Ligands coordinated to the vanadium center can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of coordinating solvents or bases to facilitate ligand exchange .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield vanadium(v)etioporphyrin iii oxide, while reduction can produce vanadium(iii)etioporphyrin iii oxide .
Scientific Research Applications
Vanadium(iv)etioporphyrin iii oxide has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as sensors and electronic devices.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent and in the treatment of diabetes.
Biology: It is used in studies of metalloproteins and enzyme mimetics, providing insights into the role of metal ions in biological systems .
Mechanism of Action
The mechanism of action of Vanadium(iv)etioporphyrin iii oxide involves its ability to interact with various molecular targets and pathways. In catalysis, the vanadium center can facilitate electron transfer processes, enabling the activation of substrates and the formation of reactive intermediates. In biological systems, the compound can mimic the activity of natural metalloenzymes, interacting with proteins and other biomolecules to exert its effects .
Comparison with Similar Compounds
Vanadium(iv)etioporphyrin iii oxide can be compared with other metalloporphyrins and vanadium compounds, such as:
Vanadium(v)etioporphyrin iii oxide: Similar in structure but with vanadium in the +5 oxidation state, leading to different reactivity and applications.
Vanadium(iii)etioporphyrin iii oxide:
Other Metalloporphyrins: Compounds like iron(iii)etioporphyrin iii oxide and manganese(iv)etioporphyrin iii oxide, which have different metal centers but similar porphyrin ligands
This compound stands out due to its unique combination of vanadium’s redox properties and the stability provided by the etioporphyrin ligand, making it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C32H36N4OV |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
oxovanadium(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide |
InChI |
InChI=1S/C32H36N4.O.V/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;;/q-2;;+2 |
InChI Key |
FIQWMFSKKLPDIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.O=[V+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



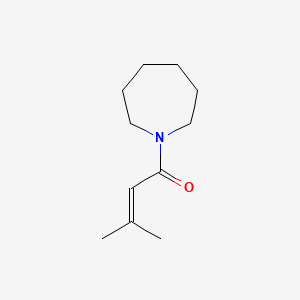
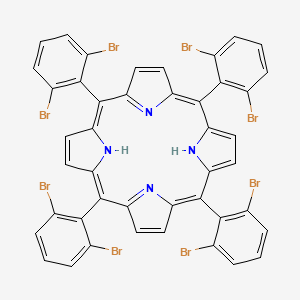
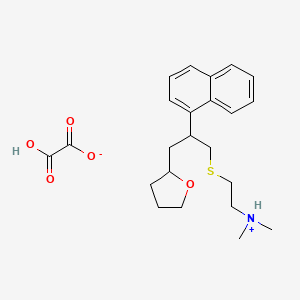
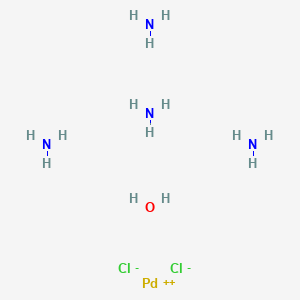
![2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B15341575.png)


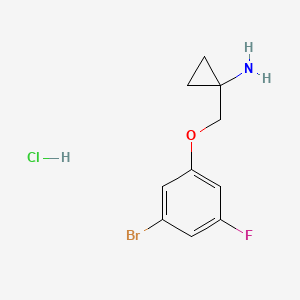
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
